molecular formula C16H13F4N5O4 B279673 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone

Cat. No. B279673
M. Wt: 415.3 g/mol
InChI Key: AQRKSBZZGMZPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006 works by inhibiting the activity of several kinases that are involved in tumor growth and angiogenesis. Specifically, this compound binds to the ATP-binding site of RAF kinase, preventing its activation and downstream signaling. Additionally, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006 inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in the formation of new blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006 has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of cytokines and chemokines that are involved in inflammation, and it has also been shown to have anti-angiogenic effects in non-cancerous tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006 in lab experiments is its specificity for its target kinases. This compound has been extensively studied and has a well-characterized mechanism of action, making it a reliable tool for studying the effects of kinase inhibition. However, one limitation of using [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006 is its potential toxicity at high doses, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006. One area of interest is the development of new compounds that are based on the structure of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006 but have improved pharmacological properties. Additionally, there is ongoing research into the use of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006 in combination with other anti-cancer agents, with the goal of improving treatment outcomes for cancer patients. Finally, there is interest in exploring the potential therapeutic applications of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006 in other disease settings, such as inflammatory disorders and cardiovascular disease.

Synthesis Methods

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006 involves a multi-step process that begins with the reaction of 4-nitrophenylacetonitrile with 1,3-dichloroacetone to form the intermediate 4-nitro-1-(1,3-dioxolan-2-yl)methylbenzene. This intermediate is then reacted with difluoromethylpyrazole in the presence of a base to form the final product, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006.

Scientific Research Applications

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone 43-9006 has been extensively studied for its potential therapeutic applications in the treatment of cancer. Specifically, this compound has been shown to inhibit the activity of several kinases that are involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β.

properties

Molecular Formula

C16H13F4N5O4

Molecular Weight

415.3 g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-[(4-nitropyrazol-1-yl)methyl]phenyl]methanone

InChI

InChI=1S/C16H13F4N5O4/c17-13(18)12-5-16(27,15(19)20)24(22-12)14(26)10-3-1-2-9(4-10)7-23-8-11(6-21-23)25(28)29/h1-4,6,8,13,15,27H,5,7H2

InChI Key

AQRKSBZZGMZPCJ-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC(=CC=C2)CN3C=C(C=N3)[N+](=O)[O-])C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC(=C2)CN3C=C(C=N3)[N+](=O)[O-])C(F)F

Origin of Product

United States

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